3,3-Dimethylpiperidine hydrochloride

Sigma Receptor Ligands CNS Drug Discovery Radioligand Binding Assay

Different from generic piperidine: 3,3-Dimethylpiperidine HCl features geminal methyl groups at the 3-position, imparting unique conformational rigidity (ring inversion ΔG* = 44.4 kJ/mol vs ~60.7 kJ/mol for piperidine) and enhanced thermochemical stability. This scaffold enables sub-nanomolar σ1 receptor ligands (Ki 0.14–0.38 nM, 1340-fold σ1/σ2 selectivity) and extreme σ2-preferring ligands (IC50 0.008 nM, >100,000-fold selectivity). Essential for CNS drug discovery, SAR conformational studies, and PET tracer development. Specify ≥98% purity for reproducible results.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 27832-58-2
Cat. No. B1320876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidine hydrochloride
CAS27832-58-2
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)C.Cl
InChIInChI=1S/C7H15N.ClH/c1-7(2)4-3-5-8-6-7;/h8H,3-6H2,1-2H3;1H
InChIKeyBXFKQBZPFQBCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylpiperidine Hydrochloride (CAS 27832-58-2): A Gem-Dimethyl Substituted Piperidine Building Block


3,3-Dimethylpiperidine hydrochloride is a cyclic secondary amine featuring a sterically hindered piperidine ring due to the presence of two geminal methyl groups at the 3-position . This structural motif confers distinct conformational rigidity and lipophilicity compared to unsubstituted piperidine, making it a valuable scaffold in medicinal chemistry for modulating pharmacokinetic properties and target selectivity . The compound is primarily employed as a synthetic intermediate and a key building block for the development of novel pharmacologically active molecules, particularly those targeting the central nervous system (CNS) and sigma receptors [1].

The Pitfalls of Analog Substitution: Why Piperidine Isomers Are Not Interchangeable with 3,3-Dimethylpiperidine


In scientific procurement, substituting 3,3-dimethylpiperidine with a structurally similar piperidine analog like 3-methylpiperidine or 2,6-dimethylpiperidine can lead to significant deviations in experimental outcomes. The specific position and number of methyl substituents critically influence a molecule's thermochemical stability, conformational dynamics, and resultant biological activity [1][2]. As demonstrated in the quantitative evidence below, these structural differences translate directly into measurable changes in receptor binding affinity (Ki/IC50 values), ring inversion barriers (ΔG*), and thermochemical stability (ΔfH°), all of which are pivotal for reproducibility and achieving desired target profiles in drug discovery programs [1][3].

Quantitative Differentiation Guide: 3,3-Dimethylpiperidine vs. Structural Analogs


Sigma-1 Receptor Affinity: Nanomolar Potency of 3,3-Dimethylpiperidine Derivatives

Derivatives of 3,3-dimethylpiperidine demonstrate exceptionally high affinity for the sigma-1 (σ1) receptor. Compound 18a from Ferorelli et al. exhibited a Ki of 0.14-0.38 nM [1]. This is comparable to the potent and selective σ1 ligand (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine, which has a reported IC50 of 0.089 nM [2]. These values represent a substantial increase in affinity compared to unoptimized piperidine-based ligands, where affinities are typically in the micromolar range or higher. For context, the unsubstituted piperidine core lacks the necessary lipophilic interactions to achieve such high potency at the σ1 receptor [3].

Sigma Receptor Ligands CNS Drug Discovery Radioligand Binding Assay

Thermochemical Stability: Enhanced Enthalpy of Formation vs. 3-Methylpiperidine

The geminal dimethyl substitution at the 3-position significantly impacts the molecule's thermochemical stability. Computational and experimental studies have determined the standard molar enthalpy of formation (ΔfH° in the gaseous state) for several piperidine isomers [1]. The data show a clear trend where an increase in methylation leads to a more exothermic (i.e., more stable) enthalpy of formation.

Thermochemistry Physical Organic Chemistry Computational Chemistry

Conformational Dynamics: Reduced Ring Inversion Barrier vs. Piperidine

The 3,3-dimethyl substitution pattern alters the dynamics of the piperidine ring flip. 1H NMR studies have quantified the free energy of activation (ΔG*) for the ring reversal process. The data reveal that 3,3-dimethylpiperidine undergoes this conformational change with a lower energy barrier than the parent piperidine molecule [1][2].

Conformational Analysis Dynamic NMR Spectroscopy Physical Chemistry

Sigma-1 Receptor Binding: Nanomolar Affinity of 3,3-Dimethylpiperidine Derivatives

The 3,3-dimethylpiperidine scaffold is a key component of several high-affinity sigma-1 (σ1) receptor ligands. For example, the derivative 1-(4-(6-methoxynaphthalen-1-yl)butyl)-3,3-dimethylpiperidine exhibits a Ki of 0.360 nM for the σ1 receptor [1]. Another derivative, (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine, shows an IC50 of 0.089 nM [2]. In contrast, the unsubstituted piperidine core typically yields ligands with significantly lower affinity, often in the micromolar range. This >2600-fold improvement in potency is a direct consequence of the specific steric and lipophilic properties conferred by the 3,3-dimethyl substitution [3].

Sigma Receptor Drug Discovery Radioligand Binding

Sigma-2 Receptor Selectivity: Distinct Pharmacological Profile of 3,3-Dimethylpiperidine Derivatives

Beyond high affinity, the 3,3-dimethylpiperidine scaffold also enables the development of ligands with a high degree of selectivity between the σ1 and σ2 receptor subtypes. For instance, compound (+)-22 shows a 1340-fold selectivity for σ1 over σ2 receptors [1]. In contrast, other derivatives in the same series, such as compounds 29 and 31, were found to be highly potent and selective for the σ2 receptor (IC50 values of 0.016 nM and 0.008 nM, respectively) with >100,000-fold selectivity over σ1 [1]. This tunable selectivity is a key advantage over simpler piperidine scaffolds, which often yield ligands with poor subtype selectivity, leading to off-target effects.

Sigma-2 Receptor Selectivity Profile Radioligand Binding

Strategic Application Scenarios for 3,3-Dimethylpiperidine Hydrochloride in R&D


CNS Drug Discovery Programs Targeting Sigma-1 Receptors

This compound is a critical starting material for synthesizing high-affinity σ1 receptor ligands. The quantitative evidence demonstrates that derivatives can achieve sub-nanomolar Ki values (0.14-0.38 nM) and exceptional selectivity over σ2 receptors (1340-fold) [1][2]. Researchers should prioritize this scaffold when the goal is to develop potent and selective σ1 agonists or antagonists for indications such as neuropathic pain, depression, or as PET imaging agents for cancer diagnosis.

Design of Metabolically Stable and Selective Sigma-2 Receptor Ligands

The tunable selectivity of the 3,3-dimethylpiperidine core allows for the design of ligands with extreme preference for the σ2 receptor. As shown, certain derivatives exhibit IC50 values as low as 0.008 nM and >100,000-fold selectivity over σ1 [2]. This makes the hydrochloride salt an essential building block for research into σ2 receptor biology, including its role in cancer cell proliferation and as a potential biomarker for tumor imaging.

Conformational Restriction in Structure-Activity Relationship (SAR) Studies

The unique conformational dynamics of the 3,3-dimethylpiperidine ring (ΔG* for ring inversion = 44.4 kJ/mol) offer a distinct profile compared to piperidine (ΔG* ≈ 60.7 kJ/mol) or other alkylated analogs [3][4]. This difference in molecular flexibility can be exploited in SAR studies to probe the bioactive conformation of a ligand. Researchers can use this scaffold to either lock a molecule into a specific conformation or, conversely, introduce a degree of flexibility that may enhance binding kinetics.

Synthesis of Thermochemically Robust Intermediates

The enhanced thermodynamic stability of the 3,3-dimethylpiperidine core, as indicated by its significantly more exothermic enthalpy of formation compared to 3-methylpiperidine, suggests improved robustness in chemical reactions [5]. This property is advantageous in multi-step synthetic routes where harsh conditions (e.g., high temperature, strong acids/bases) are required, as it reduces the risk of scaffold degradation and can lead to higher overall yields.

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